4-Trifluoromethoxythioanisole
Overview
Description
4-Trifluoromethoxythioanisole, also known as 4-(Trifluoromethoxy)phenyl methyl sulphide, is an organic compound with the molecular formula C₈H₇F₃OS and a molecular weight of 208.20 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF₃) attached to a phenyl ring, which is further connected to a methyl sulphide group (-SCH₃).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxythioanisole typically involves the reaction of 4-(trifluoromethoxy)iodobenzene with methyl thiolate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale adaptation of the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the trifluoromethoxy group. Reagents such as sodium methoxide (NaOCH₃) are often used.
Reduction: Reduction of the trifluoromethoxy group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH) as a solvent.
Substitution: NaOCH₃, DMF as a solvent, elevated temperatures.
Reduction: LiAlH₄, ether as a solvent, low temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted phenyl derivatives.
Reduction: Reduced phenyl derivatives.
Scientific Research Applications
4-Trifluoromethoxythioanisole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxythioanisole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.
Comparison with Similar Compounds
4-(Trifluoromethoxy)anisole: Similar structure but with a methoxy group (-OCH₃) instead of a methyl sulphide group.
4-(Trifluoromethoxy)phenol: Contains a hydroxyl group (-OH) instead of a methyl sulphide group.
4-(Trifluoromethoxy)benzoic acid: Contains a carboxyl group (-COOH) instead of a methyl sulphide group.
Uniqueness: 4-Trifluoromethoxythioanisole is unique due to the presence of both a trifluoromethoxy group and a methyl sulphide group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-methylsulfanyl-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEFOOYHACYBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380483 | |
Record name | 4-trifluoromethoxythioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2546-45-4 | |
Record name | 1-(Methylthio)-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2546-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-trifluoromethoxythioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2546-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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